molecular formula C23H25N3O4S B2837562 N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1903893-38-8

N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2837562
CAS No.: 1903893-38-8
M. Wt: 439.53
InChI Key: BRNQTIUJMFWNLD-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide is a chemical compound with diverse applications in scientific research. This versatile material can be utilized in various studies, ranging from drug discovery to catalysis, owing to its unique structural properties and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring can be introduced via nucleophilic substitution reactions.

The final step involves the coupling of the quinoline and piperidine intermediates with benzenesulfonyl chloride under basic conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The piperidine and sulfonamide groups can interact with enzyme active sites, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide can be compared with other quinoline-based compounds, such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Camptothecin: A topoisomerase inhibitor used in cancer therapy.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N,N-dimethyl-4-(4-quinolin-8-yloxypiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-25(2)31(28,29)20-10-8-18(9-11-20)23(27)26-15-12-19(13-16-26)30-21-7-3-5-17-6-4-14-24-22(17)21/h3-11,14,19H,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNQTIUJMFWNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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